REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:7]=[C:8]([C:13]([CH3:16])=[CH:14][CH:15]=1)[NH:9][C:10](=[O:12])[CH3:11])(=[O:3])[CH3:2].C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.C(O[N:35]=O)CC(C)C.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.C(Cl)Cl>[C:10]([N:9]1[C:8]2[C:13](=[CH:14][CH:15]=[C:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH:7]=2)[CH:16]=[N:35]1)(=[O:12])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC=1C=C(NC(C)=O)C(=CC1)C
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Name
|
potassium acetate
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 28 hours
|
Duration
|
28 h
|
Type
|
WASH
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Details
|
washed with saturated NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by a flash chromatography on silica gel (85:15 hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1N=CC2=CC=C(C=C12)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.01 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |